molecular formula C8H7BrN2O3 B189110 N-(3-bromo-4-nitrophenyl)acetamide CAS No. 19230-47-8

N-(3-bromo-4-nitrophenyl)acetamide

Cat. No.: B189110
CAS No.: 19230-47-8
M. Wt: 259.06 g/mol
InChI Key: VITVFULPBGHUKO-UHFFFAOYSA-N
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Description

N-(3-bromo-4-nitrophenyl)acetamide is a halogenated and nitrated aromatic acetamide derivative. Its structure consists of an acetamide group (-NHCOCH₃) attached to a phenyl ring substituted with a bromine atom at the meta (C3) position and a nitro group (-NO₂) at the para (C4) position. The molecular formula is C₈H₇BrN₂O₃, with a molecular weight of 275.06 g/mol.

The bromine and nitro groups are strong electron-withdrawing substituents, which influence the compound’s electronic distribution, reactivity, and intermolecular interactions. Such substitutions are common in medicinal chemistry for modulating biological activity and physicochemical properties .

Properties

CAS No.

19230-47-8

Molecular Formula

C8H7BrN2O3

Molecular Weight

259.06 g/mol

IUPAC Name

N-(3-bromo-4-nitrophenyl)acetamide

InChI

InChI=1S/C8H7BrN2O3/c1-5(12)10-6-2-3-8(11(13)14)7(9)4-6/h2-4H,1H3,(H,10,12)

InChI Key

VITVFULPBGHUKO-UHFFFAOYSA-N

SMILES

CC(=O)NC1=CC(=C(C=C1)[N+](=O)[O-])Br

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1)[N+](=O)[O-])Br

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Electronic Comparisons

Table 1: Key structural and electronic differences among selected acetamide derivatives
Compound Substituents Molecular Weight (g/mol) Notable Effects of Substituents
N-(3-bromo-4-nitrophenyl)acetamide Br (C3), NO₂ (C4) 275.06 Strong electron-withdrawing effects; enhances acidity of NH, reduces solubility in polar solvents
N-(3-nitrophenyl)acetamide NO₂ (C3) 195.15 Moderate electron-withdrawing effect; planar structure due to resonance stabilization
N-(4-bromophenyl)acetamide Br (C4) 214.06 Halogen-induced steric bulk; slight elongation of C-Br bond (1.89–1.91 Å)
N-(3-chloro-4-fluorophenyl)acetamide Cl (C3), F (C4) 215.63 Halogens create polarizable bonds; dihedral angle of 60.5° between aromatic rings

Key Observations :

  • Electronic Effects: The nitro group in this compound significantly withdraws electron density, making the acetamide NH more acidic compared to non-nitrated analogs like N-(4-bromophenyl)acetamide .
  • For example, N-(3-chloro-4-fluorophenyl)acetamide exhibits a dihedral angle of 60.5° between aromatic rings due to steric and electronic interactions .

Crystallographic and Physicochemical Properties

Table 2: Crystallographic parameters of selected acetamides
Compound Crystal System Space Group Lattice Constants (Å) Hydrogen Bonding Features
N-(3-chloro-4-fluorophenyl)acetamide Monoclinic P2₁/c a=9.68, b=10.25, c=14.35 N–H···O bonds stabilize packing
N-(4-bromophenyl)acetamide Orthorhombic Pbca a=7.23, b=15.39, c=23.47 C–Br bond length: 1.89 Å
N-(3,5-dichlorophenyl)-trichloroacetamide Triclinic P-1 a=7.89, b=9.12, c=10.45 Electron-withdrawing groups reduce symmetry

Key Observations :

  • Nitro and bromine substituents in this compound are expected to reduce crystal symmetry compared to simpler analogs like N-(4-bromophenyl)acetamide, similar to the effects seen in trichloroacetamide derivatives .
  • Hydrogen bonding (N–H···O) is critical for stabilizing the crystal lattice in nitro-containing acetamides, as observed in N-(3-nitrophenyl)acetamide .

Key Observations :

  • Bromine and nitro groups may enhance binding to hydrophobic pockets in target proteins, as seen in FPR2 agonists with bromophenyl groups .
  • The nitro group’s electron-withdrawing nature could mimic the effects of sulfonamide groups in anti-nociceptive compounds like N-[4-(piperazinylsulfonyl)phenyl]acetamide .

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